N-[3,5-Bis(trifluoromethyl)benzenesulfonyl]-L-methionine methyl ester N-[3,5-Bis(trifluoromethyl)benzenesulfonyl]-L-methionine methyl ester
Brand Name: Vulcanchem
CAS No.: 175202-21-8
VCID: VC20949651
InChI: InChI=1S/C14H15F6NO4S2/c1-25-12(22)11(3-4-26-2)21-27(23,24)10-6-8(13(15,16)17)5-9(7-10)14(18,19)20/h5-7,11,21H,3-4H2,1-2H3/t11-/m0/s1
SMILES: COC(=O)C(CCSC)NS(=O)(=O)C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F
Molecular Formula: C14H15F6NO4S2
Molecular Weight: 439.4 g/mol

N-[3,5-Bis(trifluoromethyl)benzenesulfonyl]-L-methionine methyl ester

CAS No.: 175202-21-8

Cat. No.: VC20949651

Molecular Formula: C14H15F6NO4S2

Molecular Weight: 439.4 g/mol

* For research use only. Not for human or veterinary use.

N-[3,5-Bis(trifluoromethyl)benzenesulfonyl]-L-methionine methyl ester - 175202-21-8

Specification

CAS No. 175202-21-8
Molecular Formula C14H15F6NO4S2
Molecular Weight 439.4 g/mol
IUPAC Name methyl (2S)-2-[[3,5-bis(trifluoromethyl)phenyl]sulfonylamino]-4-methylsulfanylbutanoate
Standard InChI InChI=1S/C14H15F6NO4S2/c1-25-12(22)11(3-4-26-2)21-27(23,24)10-6-8(13(15,16)17)5-9(7-10)14(18,19)20/h5-7,11,21H,3-4H2,1-2H3/t11-/m0/s1
Standard InChI Key RGAYLERNFQMFEZ-NSHDSACASA-N
Isomeric SMILES COC(=O)[C@H](CCSC)NS(=O)(=O)C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F
SMILES COC(=O)C(CCSC)NS(=O)(=O)C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F
Canonical SMILES COC(=O)C(CCSC)NS(=O)(=O)C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F

Introduction

N-[3,5-Bis(trifluoromethyl)benzenesulfonyl]-L-methionine methyl ester is a complex organic compound featuring a methionine backbone modified with a sulfonyl group and two trifluoromethyl groups attached to a benzene ring. This compound has significant applications in biochemical research, particularly in protein modification and interaction studies.

Synthesis and Preparation

The synthesis of N-[3,5-Bis(trifluoromethyl)benzenesulfonyl]-L-methionine methyl ester involves several steps that typically start with the preparation of the sulfonyl chloride intermediate (e.g., using 3,5-bis(trifluoromethyl)benzenesulfonyl chloride). This intermediate reacts with L-methionine or its derivatives under appropriate conditions to form the desired product.

Key Steps:

  • Preparation of Sulfonyl Chloride Intermediate:

    • Utilize compounds like 3,5-bis(trifluoromethyl)benzenesulfonyl chloride (CAS: 39234-86-1).

  • Coupling Reaction:

    • React the sulfonyl chloride with L-methionine or its derivatives in suitable solvents.

Applications in Biochemical Research

This compound serves as a valuable tool for modifying proteins by selectively methylating methionine residues, which can provide insights into protein function and interactions.

Applications:

  • Protein Modification: It acts as a methylating agent for specific amino acids within proteins.

  • Interaction Studies: Useful for examining binding characteristics between proteins and other biomolecules.

Example Interaction Studies:

These studies often involve techniques such as mass spectrometry or chromatography to analyze how modifications affect protein behavior.

Comparison with Similar Compounds:

N-[3,5-Bis(trifluoromethyl)benzenesulphonyl]-L-methionyl hydrazide is another related compound but differs by having an additional hydrazide group instead of the methyl ester functionality .

Comparison Table:

Compound NameStructural FeaturesUnique Aspects
N-[3,5-Bis(trifluoromethyl)benzenesulphonyl]-L-methionyl hydrazideContains an additional hydrazide group instead of the methyl ester group found in N-[3,5-Bis(trifluoromethyl)benzenesulphonyl]-L-methionine methyl ester. Different functional groups lead to distinct chemical properties and potential applications.

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